N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
CAS No.:
Cat. No.: VC14977997
Molecular Formula: C19H16N4O2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N4O2 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-ylmethyl)-2-methyl-1-oxoisoquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C19H16N4O2/c1-23-11-14(12-6-2-3-7-13(12)19(23)25)18(24)20-10-17-21-15-8-4-5-9-16(15)22-17/h2-9,11H,10H2,1H3,(H,20,24)(H,21,22) |
| Standard InChI Key | CXZFCHAPBRLQCX-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NC4=CC=CC=C4N3 |
Introduction
Chemical Identity
| Property | Value |
|---|---|
| IUPAC Name | N-(1H-1,3-benzimidazol-2-ylmethyl)-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide |
| Molecular Formula | C19H16N4O2 |
| Molecular Weight | 332.36 g/mol |
| Chemical Structure | Contains a benzimidazole moiety linked to an isoquinoline derivative via a carboxamide group. |
Structural Features
The compound features:
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A benzimidazole ring, which is known for its bioactivity and ability to interact with biological targets such as enzymes and receptors.
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An isoquinoline scaffold, often associated with pharmacological properties like anti-inflammatory and anticancer activities.
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A carboxamide linkage, which contributes to stability and potential hydrogen bonding interactions in biological systems.
Synthesis
The synthesis of this compound typically involves:
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Preparation of the benzimidazole precursor: Benzimidazole derivatives are synthesized through cyclization reactions of o-phenylenediamine with carboxylic acids or their derivatives.
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Formation of the isoquinoline derivative: Isoquinoline scaffolds are constructed via Pictet-Spengler reactions or other cyclization methods.
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Coupling reaction: The benzimidazole and isoquinoline fragments are linked through an amide bond formation using coupling agents like EDC or DCC.
Enzyme Inhibition
Compounds containing benzimidazole and isoquinoline moieties have been studied for their inhibitory effects on enzymes such as:
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Monoamine oxidase (MAO): Involved in neurodegenerative diseases.
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Cholinesterases (AChE and BuChE): Relevant in Alzheimer’s disease.
Anticancer Potential
Isoquinoline derivatives have shown cytotoxic effects against various cancer cell lines by interfering with DNA replication or inducing apoptosis.
Antimicrobial Activity
Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties, including activity against resistant bacterial strains.
Potential Applications
| Field | Application |
|---|---|
| Pharmaceuticals | Development of drugs targeting neurodegenerative diseases, cancer, or infections |
| Biochemistry | Enzyme inhibition studies for drug target validation |
| Material Science | Potential use in designing functional materials due to its stable heterocyclic structure |
Experimental Data
Preliminary in vitro assays suggest that compounds with similar scaffolds exhibit:
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IC50 values in the micromolar range for MAO-B inhibition.
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Selective cytotoxicity against tumor cell lines without affecting normal cells.
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